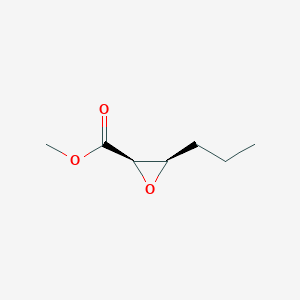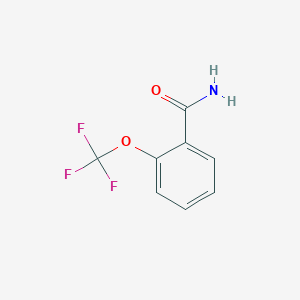
2-(Trifluoromethoxy)benzamide
Vue d'ensemble
Description
2-(Trifluoromethoxy)benzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a trifluoromethoxy group attached to the benzene ring. This functional group significantly influences the physical and chemical properties of the molecule, making it a subject of interest in various chemical syntheses and applications, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of ortho-trifluoromethylated benzamides, which are closely related to 2-(trifluoromethoxy)benzamide, can be achieved through Cu-promoted C-H activations. This process utilizes an 8-aminoquinoline group as a bidentate directing group and employs Togni reagent II as the CF3 source, allowing for a wide variety of functional groups to be tolerated and efficiently synthesized in moderate to good yields .
Molecular Structure Analysis
The molecular structure of trifluoromethylated benzamides has been characterized in several studies. For instance, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide have been described, providing insights into the precursors for the synthesis of benzothiazinones, which are new antituberculosis drug candidates . Additionally, the occurrence of concomitant dimorphism has been observed in trifluoromethyl substituted benzanilides, which are structurally similar to 2-(trifluoromethoxy)benzamide, indicating the presence of multiple molecules in the asymmetric unit and highlighting the complexity of their crystal structures .
Chemical Reactions Analysis
The reactivity of trifluoromethylated benzamides can be inferred from related compounds. For example, 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives can be synthesized from o-aminophenols and 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions, suggesting that trifluoromethylated benzamides may also participate in similar reactions . Furthermore, the synthesis of 2-difluoroethylated 2H-1,3-benzoxazines through proton-mediated ring opening and interrupted Ritter reaction of 1,1-difluorocyclopropanes indicates the potential for trifluoromethylated benzamides to undergo nucleophilic attacks and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethoxy)benzamide derivatives can be deduced from the properties of similar compounds. For instance, the antiarrhythmic activity of benzamides with trifluoroethoxy ring substituents has been shown to be highly dependent on the number and position of these groups, suggesting that the trifluoromethoxy group in 2-(trifluoromethoxy)benzamide may also influence its biological activity . The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, providing valuable information on the influence of halogen substituents on the dihedral angles between benzene rings and the overall molecular conformation .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2-(Trifluoromethoxy)benzamide derivatives have been synthesized and evaluated for their biological activity. For instance, a study by Calabrò et al. (2013) explored the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, finding that certain benzamide derivatives show potential as voltage-dependent Na+ channel current antagonists, indicating possible applications in neuroprotection and channel inhibition (Calabrò et al., 2013).
Catalytic Synthesis and Antibacterial Activity
In another study, Ighilahriz-Boubchir et al. (2017) utilized Keggin heteropolyacids as catalysts for the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under environmentally benign conditions. These compounds exhibited inhibitory growth effects on bacteria and fungi, suggesting their potential in antibacterial and antifungal applications (Ighilahriz-Boubchir et al., 2017).
Rhodium-Catalyzed Alkenylation
Cui et al. (2023) reported on the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides through a rhodium(III)-catalyzed alkenylation process. This study highlights the practicability and broad substrate compatibility of the method, which could be significant in the synthesis of elaborate difluorinated compounds (Cui et al., 2023).
Pharmacological Evaluation of Bioisosteres
The pharmacological properties of adamantanyl benzamide bioisosteres were evaluated in a study by Wilkinson et al. (2017). They found that trifluorinated benzamide exhibited superior metabolic stability and physicochemical properties, suggesting its potential in enhancing pharmacokinetic profiles (Wilkinson et al., 2017).
Photocatalytic Activity in Water Decontamination
A study by Bessekhouad et al. (2005) investigated Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions for their photocatalytic activity under VIS light, using benzamide as one of the pollutants. This research points to potential applications in water decontamination technology (Bessekhouad et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTXDVUAHROLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380409 | |
| Record name | 2-(Trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzamide | |
CAS RN |
127979-74-2 | |
| Record name | 2-(Trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127979-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)

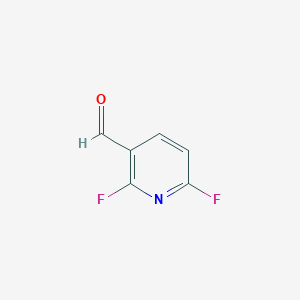
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
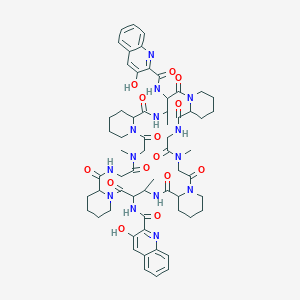
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
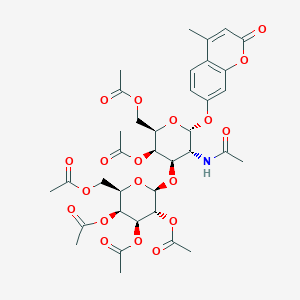
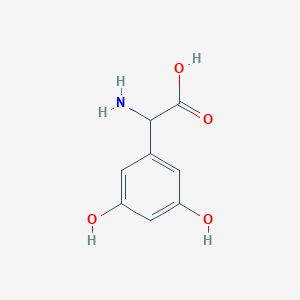
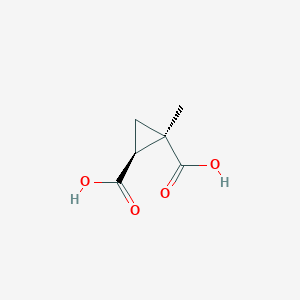
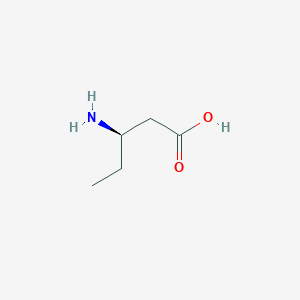
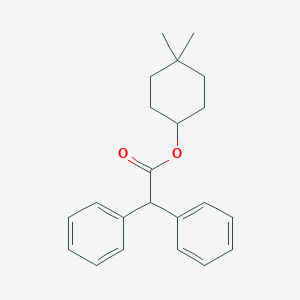
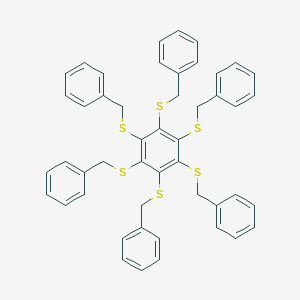
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
